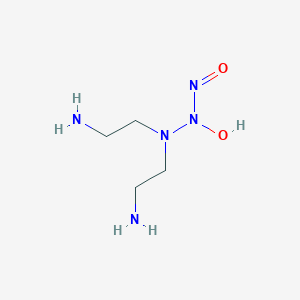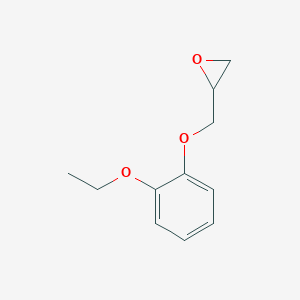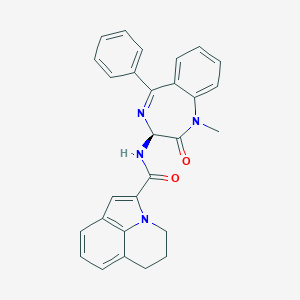
5,8-Dimethoxy-2-methyl-4-oxo-3,4-dihydroquinazoline-7-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,8-Dimethoxy-2-methyl-4-oxo-3,4-dihydroquinazoline-7-carboxylic acid is a complex organic compound belonging to the quinazoline family Quinazolines are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5,8-Dimethoxy-2-methyl-4-oxo-3,4-dihydroquinazoline-7-carboxylic acid typically involves multi-step organic reactions. One common method includes the condensation of appropriate aniline derivatives with formic acid or formamide, followed by cyclization and subsequent functional group modifications. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often utilizing continuous flow reactors and automated systems to maintain consistent quality. Solvent recovery and recycling are also integral parts of the industrial process to minimize waste and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
5,8-Dimethoxy-2-methyl-4-oxo-3,4-dihydroquinazoline-7-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to alter the oxidation state of the compound, often to increase its reactivity.
Substitution: Commonly involves replacing one functional group with another, which can significantly change the compound’s properties.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Like sodium borohydride or lithium aluminum hydride.
Substitution reagents: Including halogens or alkylating agents under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinazoline derivatives with additional hydroxyl or carbonyl groups, while reduction could produce more saturated analogs.
Applications De Recherche Scientifique
5,8-Dimethoxy-2-methyl-4-oxo-3,4-dihydroquinazoline-7-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers or catalysts.
Mécanisme D'action
The mechanism of action of 5,8-Dimethoxy-2-methyl-4-oxo-3,4-dihydroquinazoline-7-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. In receptor modulation, it can either activate or inhibit receptor signaling pathways, leading to various physiological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Oxolinic acid: A quinoline compound with antibacterial properties.
Isoginkgetin: A flavonoid with similar structural motifs and biological activities.
Uniqueness
5,8-Dimethoxy-2-methyl-4-oxo-3,4-dihydroquinazoline-7-carboxylic acid stands out due to its specific functional groups and structural configuration, which confer unique reactivity and biological activity
Propriétés
Numéro CAS |
143430-42-6 |
|---|---|
Formule moléculaire |
C12H12N2O5 |
Poids moléculaire |
264.23 g/mol |
Nom IUPAC |
5,8-dimethoxy-2-methyl-4-oxo-3H-quinazoline-7-carboxylic acid |
InChI |
InChI=1S/C12H12N2O5/c1-5-13-9-8(11(15)14-5)7(18-2)4-6(12(16)17)10(9)19-3/h4H,1-3H3,(H,16,17)(H,13,14,15) |
Clé InChI |
WUYMHXGIAWOUIO-UHFFFAOYSA-N |
SMILES |
CC1=NC2=C(C(=CC(=C2C(=O)N1)OC)C(=O)O)OC |
SMILES isomérique |
CC1=NC(=O)C2=C(C=C(C(=C2N1)OC)C(=O)O)OC |
SMILES canonique |
CC1=NC(=O)C2=C(C=C(C(=C2N1)OC)C(=O)O)OC |
Synonymes |
7-Quinazolinecarboxylic acid, 1,4-dihydro-5,8-dimethoxy-2-methyl-4-oxo- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![4-[(5-Methyl-1h-Pyrazol-3-Yl)amino]-2-Phenylphthalazin-1(2h)-One](/img/structure/B142215.png)






![Bicyclo[4.2.0]octa-1,3,5-triene-7-carbonyl chloride, 7-methoxy-(9CI)](/img/structure/B142241.png)

![phosphono [(2E,7R)-3,7,11-trimethyldodeca-2,10-dienyl] hydrogen phosphate](/img/structure/B142245.png)
